Centrinone-B
Übersicht
Beschreibung
Centrinone-B is a high affinity and selective PLK4 inhibitor . It exhibits over 2000-fold selectivity for PLK4 over Aurora A and Aurora B . It depletes centriole and centrosome levels in vitro and induces cell cycle arrest in normal human cell lines in a p53-dependent manner .
Molecular Structure Analysis
Centrinone-B is a structurally unique member of the Polo-like kinases (PLKs) family . It has been shown to regulate centriole duplication during the cell cycle via interactions with a variety of centrosomal proteins . The molecular weight of Centrinone-B is 631.67 and its chemical formula is C27H27F2N7O5S2 .Chemical Reactions Analysis
Centrinone-B significantly decreases cell viability of PLK4-centriole conjunction melanoma cell lines except p53 mutant SK-MEL-28, and this effect is via inhibition of PLK4 . Inhibition of PLK4 by Centrinone-B also induces apoptosis in human melanoma cell lines .Wissenschaftliche Forschungsanwendungen
Application in Cancer Biology and Cell Biology
Summary of the Application
Centrinone-B is a high affinity and selective PLK4 inhibitor . It has been used in the study of cancer biology and cell biology, particularly in the context of centrosome number regulation .
Methods of Application
In a study, Centrinone-B was used to modulate PLK4 activity to generate supernumerary centrosomes or centrosome loss . This was achieved by treating cells with Centrinone-B, which is a selective PLK4 inhibitor .
Results or Outcomes
The study found that TRIM37, a ubiquitin E3 ligase, is a key mediator of growth arrest after partial or full PLK4 inhibition . Interestingly, PLK4 cellular mobility decreased in a dose-dependent manner after Centrinone-B treatment . The study also found that growth arrest after PLK4 inhibition correlated better with PLK4 activity than with mitotic length or centrosome number .
Application in Pre-Clinical Model of Cancer
Summary of the Application
Centrinone-B has been evaluated in a pre-clinical model of cancer for its potential crossover to PLK4 .
Methods of Application
An array of protein kinase inhibitors, including Centrinone and Centrinone-B, were examined for their potential crossover to PLK4 by comparative structural docking and activity inhibition in multiple established embryonal tumor cell lines .
Results or Outcomes
The analyses demonstrated that Centrinone and Centrinone-B are the most selective PLK4 inhibitors but they are the least likely to penetrate the brain . The study also found that the phenotypic anti-cancer impact of some inhibitors may, in part, be a consequence of the inhibition of Aurora kinases .
Application in Genome-Wide Chemical Genetic Screens
Summary of the Application
Centrinone-B has been used in genome-wide chemical genetic screens to identify factors important for growth arrest triggered by treatment with Centrinone-B .
Methods of Application
In a study, Centrinone-B was used to generate supernumerary centrosomes or centrosome loss and performed genome-wide chemical genetic screens in RPE-1 and A375 cells .
Results or Outcomes
The screens identified distinct pathways mediating the response to partial and full PLK4 inhibition . It was found that growth arrest after PLK4 inhibition correlated better with PLK4 activity than with mitotic length or centrosome number .
Application in Anticancer Drug Development
Summary of the Application
Centrinone-B has been evaluated for its potential as a druggable target for anticancer drug development .
Methods of Application
A critical analysis of the available data of PLK4 inhibitors, including Centrinone-B, was conducted in preclinical development and clinical trials .
Results or Outcomes
The analyses suggested that PLK4 plays an essential role in epithelial cancers and should be further explored as a potential biomarker and/or therapeutic target . Centrinone-B is a selective small-molecule PLK4 inhibitor with significant antiproliferative effects against melanoma cells .
Application in Centrosome Amplification in Cancer
Summary of the Application
Centrinone-B has been used in the study of centrosome amplification in cancer .
Methods of Application
In a study, multiple centrosome-amplified cancer cell lines were treated with Centrinone-B to reduce centrosome number .
Results or Outcomes
Some of these cell lines demonstrated a significant reduction in p62 and LC3B expression after Centrinone-B treatment .
Application in Studying Cellular Response to PLK4 Perturbation
Summary of the Application
Centrinone-B has been used in studying the global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number .
Methods of Application
In a study, Centrinone-B was used to modulate PLK4 activity and generate supernumerary centrosomes or centrosome loss. Genome-wide CRISPR/Cas9 screens were performed in RPE-1 and A375 cells .
Results or Outcomes
The screens identified distinct pathways mediating the response to partial and full PLK4 inhibition . It was found that TRIM37 is a key mediator of growth arrest after partial or full PLK4 inhibition . Interestingly, PLK4 cellular mobility decreased in a dose-dependent manner after Centrinone-B treatment .
Eigenschaften
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNTUYHCRQOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2N7O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100833 | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Centrinone-B | |
CAS RN |
1798871-31-4 | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.